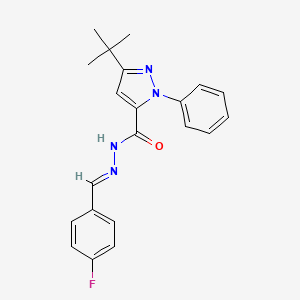

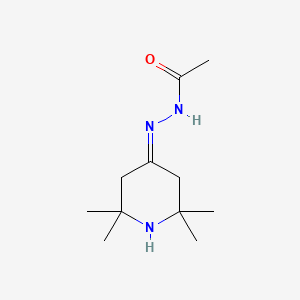

![molecular formula C21H18N4 B5560992 1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” are not explicitly mentioned in the sources retrieved .Scientific Research Applications

Inhibitors in Diabetes Treatment

A study by Latli et al. (2017) explored compounds including those related to 1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile for their role as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. These inhibitors are significant in the treatment of type-2 diabetes. The research focused on developing drug candidates labeled with carbon-13 and carbon-14 for drug metabolism and pharmacokinetics studies (Latli et al., 2017).

DNA Binding and Anticancer Activity

Paul et al. (2015) synthesized a series of new benzimidazole compounds, which include structures similar to 1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. These compounds exhibited significant DNA binding abilities and demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment (Paul et al., 2015).

Antioxidant Properties

A study by Wu et al. (2014) on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, closely related to 1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, indicated these complexes' potential as antioxidants. The complexes showed strong potential in eliminating hydroxyl and superoxide radicals in vitro, suggesting their possible use as scavengers in oxidative stress-related conditions (Wu et al., 2014).

Fluorescent Properties

Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, which include compounds structurally similar to 1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Their research focused on studying the fluorescent properties of these compounds, suggesting their potential use as fluorescent probes or in imaging applications (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-3-16-14(2)17(13-22)21-24-18-11-7-8-12-19(18)25(21)20(16)23-15-9-5-4-6-10-15/h4-12,23H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADKMCHGFIQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)

![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)